Fmoc-Phe(bis-Boc-4-guanidino)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

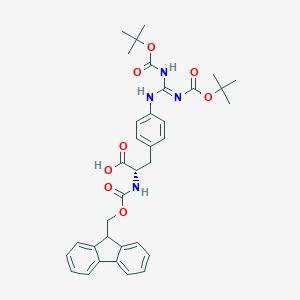

(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEGZABLYKOZLG-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(bis-Boc-4-guanidino)-OH, also known as Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with modified functionalities.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and two tert-butoxycarbonyl (Boc) groups on the side-chain guanidino moiety, makes it an invaluable building block in solid-phase peptide synthesis (SPPS).[1] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows for its application in peptide synthesis.

The Fmoc group offers base-labile protection, allowing for its removal under mild conditions that preserve the acid-labile side-chain protecting groups.[1] The bis-Boc protection of the guanidino group on the phenylalanine side chain prevents unwanted side reactions during peptide synthesis and is readily removed under acidic conditions during the final cleavage step.[1] The incorporation of a guanidino group can enhance the biological activity and binding affinity of synthetic peptides, making this derivative particularly useful in drug design and the development of novel therapeutics.[1]

Chemical Properties

The chemical properties of this compound are summarized in the table below, compiled from various commercial suppliers.

| Property | Value | References |

| Molecular Formula | C₃₅H₄₀N₄O₈ | [1][2] |

| Molecular Weight | 644.71 g/mol | [2][3] |

| CAS Number | 187283-25-6 | [1][2][3] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥90% (HPLC), ≥97% (HPLC) | [1][2] |

| Optical Rotation | [α] ২০/D +12 ± 1° (c=1 in MeOH) | [1] |

| Storage Temperature | 2-8°C, -15 to -25°C, 15-25°C | [1][2][3] |

| Solubility | Soluble in DMF | [3] |

Experimental Protocols

While a specific, publicly available protocol for the synthesis of this compound from its precursors could not be identified through extensive literature searches, this section provides detailed, generalized protocols for its application in solid-phase peptide synthesis (SPPS). The following procedures are based on standard Fmoc-SPPS methodologies.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating this compound into a peptide chain on a solid support.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF for 15-30 minutes.

-

Wash the resin thoroughly with DMF.

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for cleavage from the resin and removal of acid-labile side-chain protecting groups, including the bis-Boc groups, is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on Analytical Data: Despite a thorough search of public databases and supplier information, specific experimental ¹H NMR and mass spectrometry data for this compound could not be located. Researchers using this compound are advised to perform their own analytical characterization to confirm its identity and purity before use.

Visualizing the Workflow and Deprotection

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involving this compound.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Deprotection of Fmoc and bis-Boc groups.

References

An In-depth Technical Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH

CAS Number: 187283-25-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Phe(bis-Boc-4-guanidino)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and therapeutic development. This document consolidates key chemical and physical data, outlines detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and explores its potential role in modulating biological pathways.

Core Compound Data

This compound is a derivative of the amino acid phenylalanine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, making it suitable for Fmoc-based SPPS.[1][2] The side chain contains a guanidino group, which is doubly protected by tert-butyloxycarbonyl (Boc) groups. This bis-Boc protection enhances the stability of the guanidino moiety and prevents side reactions during peptide synthesis. This compound is often used as a building block in the synthesis of peptide-based pharmaceuticals and for protein engineering.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 187283-25-6 | [1][2] |

| Molecular Formula | C₃₅H₄₀N₄O₈ | [1][2] |

| Molecular Weight | 644.71 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥90% (HPLC), ≥97% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = 12 ± 1° (c=1 in MeOH) | [1] |

| Storage Temperature | -15 to -25 °C, 2-8 °C | [1] |

| Solubility | Soluble in most organic solvents such as DMF and NMP | [] |

Synonyms

This compound is also known by several synonyms, including:

-

Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine[1]

-

Fmoc-4-bis(t-butyloxycarbonyl)guanidino-L-phenylalanine[1]

-

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-bis(tert-butyloxycarbonyl)guanidino-phenylalanine

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in modern Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[2][4][5] The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.

The bis-Boc protection of the guanidino side chain is crucial for preventing unwanted side reactions during the coupling steps. These acid-labile Boc groups are stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the side chain throughout the synthesis. The bis-Boc groups are typically removed at the final stage of peptide synthesis during the cleavage of the peptide from the resin, which is accomplished using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

Recommended Experimental Protocol for Coupling

The incorporation of sterically hindered amino acids like this compound can present challenges in SPPS, potentially leading to incomplete coupling reactions. To ensure high coupling efficiency, a modified or optimized protocol is recommended.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Deprotection solution: 20% piperidine in DMF

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the deprotection step one more time.

-

Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the bis-Boc groups, a longer coupling time is recommended.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines.

-

If the test is positive, indicating an incomplete reaction, a second coupling (double coupling) is recommended.[6] Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (5-7 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the bis-Boc groups) using a strong acidic solution (e.g., a cocktail of TFA, water, and scavengers like triisopropylsilane).

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

References

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

molecular weight of Fmoc-Phe(bis-Boc-4-guanidino)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Phe(bis-Boc-4-guanidino)-OH, a specialized amino acid derivative crucial for advancements in peptide synthesis and drug development. This document details its chemical properties, applications, and a representative protocol for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a derivative of phenylalanine containing a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and two tert-butoxycarbonyl (Boc) protecting groups on the guanidino side chain. This strategic protection scheme allows for its direct use in Fmoc-based solid-phase peptide synthesis, providing a stable building block for incorporating a guanidino-functionalized phenylalanine residue into peptide sequences. The guanidino group can be pivotal for enhancing interactions with biological targets.[1]

A summary of the key quantitative and qualitative data for this compound is presented below.

| Property | Value | References |

| Molecular Weight | 644.71 g/mol | [2][3] |

| Molecular Formula | C₃₅H₄₀N₄O₈ | [1][2][3][4] |

| CAS Number | 187283-25-6 | [1][2][3][5][6] |

| Appearance | White crystalline powder | [1][4] |

| Purity | ≥90% (HPLC), ≥93.0% (HPLC), ≥97% (HPLC), ≥98% (TLC), ≥99.7% (Chiral HPLC) | [1][2][4][6] |

| Storage Temperature | 2-8°C, 15-25°C, ≤ -20°C, -15 to -25°C | [1][2][3][4][6] |

| Solubility | Information not readily available, but generally soluble in organic solvents like DMF used in peptide synthesis. | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | 1.26 g/cm³ (Predicted) | [3] |

Key Applications in Research and Development

This compound serves as a critical building block in the synthesis of peptides for various therapeutic and research applications.[3][4] Its unique structure is particularly valuable in:

-

Peptide-Based Drug Development : The incorporation of the guanidino group can enhance the binding affinity and biological activity of synthetic peptides, making it a valuable component in the design of novel therapeutics.[1] This is particularly relevant in the development of enzyme inhibitors and modulators of biological targets.[4]

-

Cancer Therapeutics : This compound is utilized in the development of peptide inhibitors relevant to cancer research.[4]

-

Bioconjugation : It can be used in processes to link peptides to other biomolecules, aiding in the creation of targeted drug delivery systems.[1][4]

-

Diagnostic Tools : The derivative is also employed in the development of sensitive assays for disease detection.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol is based on standard Fmoc/tBu methodology.[7]

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents: e.g., DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5) (Trifluoroacetic acid/Triisopropylsilane/Water)

-

Precipitation solvent: Cold diethyl ether

-

Reaction vessel (e.g., plastic syringe with a porous disc)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), extend the coupling time.

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step removes the side-chain protecting groups (including the Boc groups on the guanidino moiety) and cleaves the peptide from the resin.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of incorporating this compound in SPPS and a conceptual representation of its application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Novabiochem 187283-25-6 [sigmaaldrich.com]

- 3. Cas 187283-25-6,FMOC-L-PHE(4-GUANIDINO-BOC2)-OH | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. biorbyt.com [biorbyt.com]

- 7. peptide.com [peptide.com]

Fmoc-Phe(bis-Boc-4-guanidino)-OH: A Technical Guide to a Novel Arginine Mimetic in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine, a cationic amino acid, plays a pivotal role in numerous physiological and pathophysiological processes through its guanidinium group, which facilitates key molecular interactions. The development of arginine mimetics is a significant focus in medicinal chemistry, aiming to create therapeutic peptides with enhanced stability, selectivity, and bioavailability. This technical guide provides an in-depth overview of Fmoc-Phe(bis-Boc-4-guanidino)-OH, a novel, sterically hindered arginine mimetic. We will explore its chemical properties, its application in solid-phase peptide synthesis (SPPS), and its potential to modulate arginine-dependent signaling pathways, offering a valuable tool for drug discovery and development.

Introduction to Arginine and its Mimicry

The guanidinium head of arginine is crucial for its biological function, enabling bidentate hydrogen bonding with carboxylate groups in target proteins. This interaction is fundamental in processes ranging from protein-protein interactions to enzymatic catalysis. However, the inherent flexibility of arginine's side chain can be entropically unfavorable for binding. Furthermore, peptides containing arginine can be susceptible to enzymatic degradation.

Arginine mimetics aim to replicate the key interactions of the guanidinium group while offering improved pharmacological properties. This compound is a phenylalanine derivative featuring a bis-Boc-protected guanidino group. This design introduces a more rigid scaffold compared to the aliphatic chain of arginine, potentially leading to enhanced binding affinity and selectivity. The bulky nature of this mimetic also offers the potential for exploring novel binding interactions within target proteins.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this arginine mimetic is essential for its effective application in peptide synthesis.

| Property | Value |

| CAS Number | 187283-25-6 |

| Molecular Formula | C₃₅H₄₀N₄O₈ |

| Molecular Weight | 644.71 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥90-97% |

| Solubility | Soluble in common SPPS solvents like DMF and NMP |

| Storage | 2-8°C or -15 to -25°C for long-term storage |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[1] The Fmoc group provides temporary protection of the α-amino group, while the two Boc groups protect the guanidino functionality.

General Experimental Workflow for SPPS

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow.

Detailed Experimental Protocols

Due to the sterically hindered nature of this amino acid derivative, optimized coupling conditions are recommended to ensure high coupling efficiency.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 1.95 equivalents), and an additive like HOAt (2 equivalents) in DMF.

-

Add DIPEA (4 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. Due to the steric hindrance, a longer coupling time (e.g., 2-4 hours or even overnight) may be necessary. Double coupling may also be considered if the initial coupling is incomplete.[2]

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the two Boc groups from the guanidino moiety.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether. Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Modulating Arginine-Dependent Signaling Pathways

Arginine is a key signaling molecule, notably activating the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5][6][7] The incorporation of this compound into peptide-based therapeutics could offer a novel strategy to modulate these pathways.

By mimicking the guanidinium group of arginine, peptides containing this novel mimetic could potentially:

-

Act as agonists or antagonists of receptors that are sensitive to arginine levels.

-

Influence the activity of enzymes that utilize arginine as a substrate.

-

Modulate the mTOR signaling cascade , offering therapeutic potential in areas such as oncology and metabolic diseases.[3]

Further research is required to elucidate the precise impact of peptides containing this compound on these signaling pathways.

Quantitative Data and Performance

While specific, publicly available quantitative data for peptides synthesized with this compound is limited, the rationale behind its design suggests several potential advantages. The rigidified presentation of the guanidinium group is intended to improve binding affinity and selectivity for target proteins.

Comparative studies with other arginine mimetics have shown that modifications to the arginine side chain can significantly impact binding affinity and specificity. For example, the introduction of functional groups and defined stereochemistry adjacent to the guanidinium has been shown to modulate the binding of peptides to SH3 domains, with some mimetics leading to a 15-fold enhancement in target specificity.[8][9]

Future studies should focus on quantifying the binding kinetics (Kd, kon, koff) and biological efficacy (IC₅₀, EC₅₀) of peptides containing this compound in comparison to their natural arginine-containing counterparts.

Conclusion and Future Directions

This compound represents a valuable addition to the medicinal chemist's toolkit for designing novel peptide therapeutics. Its unique structure offers the potential for enhanced biological activity and improved pharmacological properties compared to natural arginine. The provided protocols for its use in Fmoc-SPPS serve as a starting point for its incorporation into a wide range of peptide sequences.

Future research should be directed towards a more comprehensive characterization of this mimetic. This includes detailed studies on its coupling efficiency with various amino acids, the biological activity of peptides containing this residue, and its specific effects on arginine-dependent signaling pathways. Such data will be crucial for fully realizing the therapeutic potential of this novel arginine mimetic in drug discovery and development.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [iastatedigitalpress.com]

- 4. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway [mdpi.com]

- 6. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

Solubility Profile of Fmoc-Phe(bis-Boc-4-guanidino)-OH in DMF and NMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-Phe(bis-Boc-4-guanidino)-OH in the two most commonly used polar aprotic solvents in solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Understanding the solubility of this critical building block is paramount for optimizing coupling efficiencies, preventing aggregation, and ensuring the successful synthesis of complex peptides.

Core Executive Summary

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in DMF.

| Compound | Solvent | Temperature | Concentration (mg/mL) | Molar Concentration (M) | Observation | Reference |

| This compound | DMF | Ambient | ~ 322.36 | ~ 0.5 | Clearly Soluble | [1] |

| This compound | NMP | Ambient | Not available | Not available | Expected to be highly soluble |

Note: The solubility in DMF was calculated based on the supplier's information that 1 mmole of the compound (Molecular Weight: 644.71 g/mol ) is clearly soluble in 2 mL of DMF.

Comparative Analysis: DMF vs. NMP for Fmoc-Amino Acid Solubility

Both DMF and NMP are excellent solvents for Fmoc-protected amino acids and are widely used in SPPS. The choice between them often depends on the specific peptide sequence and the synthetic conditions.

-

N,N-Dimethylformamide (DMF): A versatile and cost-effective solvent, DMF effectively dissolves most Fmoc-amino acids and coupling reagents. Its lower viscosity compared to NMP can be advantageous for washing steps in automated synthesizers. However, DMF can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection.

-

N-Methyl-2-pyrrolidone (NMP): NMP is a more powerful solvent than DMF and is often the solvent of choice for difficult or aggregation-prone peptide sequences. Its higher polarity and solvating power can lead to improved coupling yields. While most Fmoc-amino acids are highly soluble in NMP, some studies suggest that they may be less stable over extended periods in NMP compared to DMF.

Given the structural features of this compound, including the bulky hydrophobic Fmoc and bis-Boc protecting groups, it is anticipated to be highly soluble in NMP, likely exhibiting solubility comparable to or greater than that observed in DMF.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent (DMF or NMP)

-

Analytical balance

-

Vortex mixer

-

Small volume vials (e.g., 1.5 mL or 2 mL)

-

Pipettes

-

Visual inspection apparatus (e.g., light box with a dark background)

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.

-

Dissolution: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution against a light and dark background to check for any undissolved particles. A clear solution with no visible particles indicates complete dissolution.

-

Incremental Solvent Addition: If the solid is not fully dissolved, add another small, precise volume of the solvent (e.g., 50 µL) and repeat steps 3 and 4.

-

Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved. The total volume of solvent added to dissolve the initial mass of the compound represents the saturation point.

-

Calculation: Calculate the solubility in mg/mL and Molarity using the following formulas:

-

Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)

-

Molarity (M) = (Mass of compound (g) / Molecular Weight ( g/mol )) / Total volume of solvent (L)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound, DMF, and NMP before handling.

Visualizations

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Caption: A decision-making diagram for selecting between DMF and NMP based on peptide characteristics.

References

Safeguarding Stability: A Technical Guide to the Storage of Fmoc-Phe(bis-Boc-4-guanidino)-OH Powder

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information and protocols for the optimal storage and handling of Fmoc-Phe(bis-Boc-4-guanidino)-OH powder. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its efficacy in peptide synthesis and other applications.

This compound is a key building block in solid-phase peptide synthesis, valued for its protected guanidino functionality. However, the presence of the base-labile fluorenylmethoxycarbonyl (Fmoc) and acid-labile tert-butyloxycarbonyl (Boc) protecting groups necessitates stringent storage conditions to prevent degradation.

Recommended Storage Conditions

The stability of this compound powder is primarily influenced by temperature, moisture, and light. While specific recommendations from suppliers may vary, a consolidated overview points towards low-temperature, dry, and dark conditions as being optimal for long-term preservation.

Table 1: Summary of Supplier-Recommended Storage Temperatures

| Supplier | Recommended Storage Temperature (°C) | Form |

| Chem-Impex | -15 to -25[1] | White crystalline powder[1] |

| Sigma-Aldrich | 2 to 8[2] | Powder[2] |

| LookChem | 2 to 8[3] | Not specified |

| Biorbyt | -20 to -80 (long-term); 4 (short-term, one week)[4] | Lyophilized powder[4] |

Based on the available data, long-term storage at -20°C or below is the most consistently recommended condition to minimize the risk of degradation. For short-term use, refrigeration at 2-8°C appears acceptable. It is crucial to note that repeated freeze-thaw cycles should be avoided[4].

Key Factors Influencing Stability

The chemical structure of this compound dictates its susceptibility to various environmental factors. Understanding these sensitivities is paramount for maintaining the compound's purity and reactivity.

-

Temperature: Elevated temperatures can accelerate the degradation of the Fmoc group. While generally stable at room temperature for short periods (e.g., a couple of days for handling), prolonged exposure can lead to a significant loss of purity.[5]

-

Moisture: The presence of moisture can lead to the hydrolysis of the protecting groups. Therefore, it is essential to store the powder in a tightly sealed container in a dry environment, preferably in a desiccator.

-

Light: The Fmoc group is known to be sensitive to light. Exposure to UV or ambient light can cause its cleavage. Storing the compound in an amber vial or in the dark is highly recommended.

-

Chemical Environment: The Fmoc group is highly susceptible to basic conditions. Contact with even trace amounts of bases can initiate its removal. Conversely, the bis-Boc-guanidino group is stable to bases but labile to acids.[6][7] Therefore, ensuring a neutral and inert storage environment is critical.

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Phe(4-Boc2-guanidino)-OH technical, ≥90% (HPLC) | 187283-25-6 [sigmaaldrich.com]

- 3. Cas 187283-25-6,FMOC-L-PHE(4-GUANIDINO-BOC2)-OH | lookchem [lookchem.com]

- 4. biorbyt.com [biorbyt.com]

- 5. reddit.com [reddit.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The Strategic Integration of Fmoc-Phe(bis-Boc-4-guanidino)-OH in Contemporary Drug Design: A Technical Guide

For Immediate Release

In the landscape of peptide-based drug discovery, the pursuit of enhanced efficacy, stability, and target specificity is paramount. The non-natural amino acid, Fmoc-Phe(bis-Boc-4-guanidino)-OH, has emerged as a critical building block for researchers aiming to modulate biological systems by mimicking the essential amino acid arginine. This technical guide provides an in-depth analysis of its core features, experimental applications, and strategic value for drug development professionals.

This compound is a derivative of phenylalanine, engineered to function as an arginine mimetic. The phenylalanine scaffold provides a rigid backbone, while the guanidino group, protected by two tert-butyloxycarbonyl (Boc) groups, mirrors the key functional moiety of arginine. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. This strategic design allows for the creation of peptidomimetics with altered pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes key quantitative data available from commercial suppliers and predictive models. It should be noted that experimental data for properties such as pKa and logP are not widely published and the provided pKa is a predicted value.

| Property | Value | Source |

| Chemical Formula | C₃₅H₄₀N₄O₈ | Chem-Impex, Sigma-Aldrich, LookChem[1] |

| Molecular Weight | 644.71 g/mol | Chem-Impex, Sigma-Aldrich, LookChem[1] |

| CAS Number | 187283-25-6 | Chem-Impex, Sigma-Aldrich, LookChem[1] |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Purity (HPLC) | ≥90% - ≥97% | Sigma-Aldrich, Chem-Impex[2] |

| Optical Rotation | [α]D²⁰ = +12 ± 1° (c=1 in MeOH) | Chem-Impex[2] |

| Predicted pKa | 3.80 ± 0.10 | LookChem[1] |

| Density | 1.26 g/cm³ | LookChem[1] |

| Refractive Index | 1.597 | LookChem[1] |

| Storage Temperature | -15 to -25°C or 2 to 8°C | Chem-Impex[2], LookChem[1] |

Strategic Importance in Drug Design

The incorporation of this compound into peptide sequences offers several advantages in drug design:

-

Enhanced Stability: Peptides containing this mimetic can exhibit increased resistance to enzymatic degradation compared to their natural arginine-containing counterparts, leading to a longer biological half-life.

-

Improved Receptor Interaction: The guanidino group is crucial for many biological interactions, particularly with receptors that recognize arginine, such as integrins.[3] The constrained presentation of this group on a phenylalanine backbone can lead to altered and potentially more specific binding affinities.

-

Reduced Basicity: The bis-Boc protection temporarily masks the high basicity of the guanidino group, which can be advantageous during synthesis and for improving the oral bioavailability of the final peptide drug.[4]

-

Peptidomimetic Scaffolding: It allows for the creation of novel peptide structures that can explore new chemical space and potentially target proteins that are otherwise difficult to drug.

Experimental Protocols

The following sections detail generalized protocols for the use of this compound in solid-phase peptide synthesis. It is important to note that these are representative protocols and may require optimization for specific peptide sequences.

Protocol 1: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for coupling this compound to a growing peptide chain on a solid support resin.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Confirm complete deprotection using a Kaiser test (a positive test is indicated by a blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test (a negative test indicates complete coupling). If the reaction is incomplete, a second coupling can be performed.

-

-

Washing: After complete coupling, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the bis-Boc groups from the guanidino moiety.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Allow the peptide to precipitate at -20°C for at least 30 minutes.

-

-

Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage cocktail components.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing Workflows and Pathways

To further elucidate the role and application of this compound, the following diagrams, generated using Graphviz, illustrate key processes and biological contexts.

References

The Guanidino Group: A Linchpin in Peptide Binding Affinity and a Key to Molecular Recognition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidino functionality, the defining feature of the amino acid arginine, plays a pivotal role in mediating high-affinity peptide-protein interactions. Its unique chemical properties, including its planar structure, delocalized positive charge, and ability to form multiple, spatially oriented hydrogen bonds, make it a powerful determinant of molecular recognition. This guide provides a comprehensive overview of the role of guanidino functionalities in peptide binding affinity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the underlying principles for researchers in drug discovery and molecular biology.

The Unique Chemistry of the Guanidinium Group

The guanidinium group of arginine possesses a pKa of approximately 12.5, ensuring it is protonated and positively charged under physiological conditions. This charge is delocalized across three nitrogen atoms, creating a planar, trigonal structure. This delocalization, coupled with the presence of five potential hydrogen bond donors, allows the guanidinium group to engage in a variety of simultaneous, high-avidity, non-covalent interactions. These interactions are the cornerstone of its significant contribution to peptide binding affinity.

Key Non-Covalent Interactions of the Guanidino Functionality

The guanidino group's remarkable binding capabilities stem from its ability to participate in several types of non-covalent interactions simultaneously:

-

Bidentate Hydrogen Bonds and Salt Bridges: The planar geometry and multiple hydrogen bond donors of the guanidinium group enable it to form strong, bidentate (two-point) hydrogen bonds with carboxylate groups of aspartate and glutamate residues. This interaction, a combination of hydrogen bonding and electrostatic attraction, is known as a salt bridge and is a major contributor to the stability of protein-protein complexes.[1] The geometry of this interaction is critical, with the parallel orientation being particularly strong.[2]

-

Cation-π Interactions: The delocalized positive charge of the guanidinium group can interact favorably with the electron-rich π systems of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. While in the gas phase, the cation-π interaction of lysine is stronger, in the context of a protein's dielectric environment, the arginine-arene interaction is less weakened and more prevalent.[3][4] This is attributed to a more balanced contribution of electrostatic and dispersion forces in the arginine interaction.[4]

-

Hydrogen Bonding with Neutral Partners: Beyond charged residues, the guanidinium group can form hydrogen bonds with the backbone carbonyls and the side chains of polar, uncharged amino acids like asparagine and glutamine.

The following diagram illustrates the diverse non-covalent interactions that the guanidinium group can mediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe(bis-Boc-4-guanidino)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(bis-Boc-4-guanidino)-OH is a specialized amino acid derivative crucial for the synthesis of peptides where the modification of an arginine residue is desired. The 4-guanidino-phenylalanine moiety serves as an arginine mimetic, offering altered steric and electronic properties that can modulate the biological activity and binding affinity of synthetic peptides.[1][2][3] This building block is particularly valuable in drug discovery and development for creating novel peptide-based therapeutics.[4] The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the two tert-butoxycarbonyl (Boc) groups afford acid-labile protection of the guanidino side chain, ensuring an orthogonal protection strategy compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6]

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols for coupling and cleavage, and information on its application in studying protein-protein interactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for accurate reagent preparation and for understanding the behavior of the compound during synthesis.

| Property | Value | References |

| Synonyms | Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine, Fmoc-Phe(4-Boc2-guanidino)-OH | [7] |

| Molecular Formula | C₃₅H₄₀N₄O₈ | [7] |

| Molecular Weight | 644.71 g/mol | [7] |

| Appearance | White crystalline powder | |

| Purity | ≥90% (HPLC) | [7] |

| Storage Temperature | 2-8°C | [7] |

Experimental Protocols

General Workflow for SPPS using this compound

The overall process of incorporating this compound into a peptide sequence via SPPS follows a cyclical procedure of deprotection, coupling, and washing. A schematic of this workflow is provided below.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of this compound

Due to the steric hindrance of the bis-Boc protected guanidino side chain, optimized coupling conditions are recommended to ensure high coupling efficiency.[8] The use of a potent coupling reagent such as HATU or HCTU is advised.[9] A double coupling strategy may be employed if the coupling is anticipated to be difficult.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HATU, HCTU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Nitrogen for agitation

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, 3-5 equivalents) to the amino acid solution.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the washed resin.

-

Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

-

-

Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Quantitative Parameters for Coupling:

| Parameter | Recommended Value |

| Amino Acid Equivalents | 3 - 5 |

| Coupling Reagent Equivalents | 3 - 5 |

| Base Equivalents | 6 - 10 |

| Coupling Time | 1 - 2 hours (extend if necessary) |

| Monitoring | Kaiser Test |

Protocol 2: Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the bis-Boc groups from the 4-guanidino-phenylalanine residue. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is typically used.

Materials:

-

Peptide-resin (fully synthesized and N-terminally deprotected)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage Cocktail Composition:

| Reagent | Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes acid-labile protecting groups |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger to prevent side reactions |

| Deionized Water | 2.5% | Promotes cleavage and solvates the peptide |

Application in Studying Protein-Protein Interactions

Peptides containing 4-guanidino-phenylalanine are valuable tools for investigating protein-protein interactions, particularly those mediated by arginine residues.[1][2] The modified phenylalanine can mimic arginine's ability to form salt bridges and hydrogen bonds, while its altered side-chain conformation can provide enhanced specificity and affinity for certain biological targets.[1][2]

One important class of protein-protein interaction modules is the SH3 domain, which is crucial for intracellular signal transduction. SH3 domains typically bind to proline-rich sequences, and this binding is often dependent on a key arginine residue in the ligand.[1][10] By substituting this arginine with 4-guanidino-phenylalanine, researchers can probe the specific requirements for binding and potentially develop inhibitors of these interactions.

The diagram below illustrates a simplified signaling pathway involving an SH3 domain-containing protein (e.g., an adapter protein like Grb2) and how a synthetic peptide containing 4-guanidino-phenylalanine could be used to modulate this interaction.

Caption: Modulation of an SH3-mediated signaling pathway.

In this example, the SH3 domain of the Grb2 adapter protein binds to a proline-rich sequence on the SOS protein, a crucial step in activating the Ras-MAPK signaling cascade that leads to cell proliferation. A synthetic peptide containing 4-guanidino-phenylalanine, designed to mimic the binding motif of SOS, can act as a competitive inhibitor, blocking the Grb2-SOS interaction and thereby inhibiting downstream signaling. This approach is valuable for both studying the pathway and for developing potential anti-cancer therapeutics.

References

- 1. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 187283-25-6,FMOC-L-PHE(4-GUANIDINO-BOC2)-OH | lookchem [lookchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-Phe(4-Boc2-guanidino)-OH technical, ≥90% (HPLC) | 187283-25-6 [sigmaaldrich.com]

- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 9. benchchem.com [benchchem.com]

- 10. biochemistry.ucla.edu [biochemistry.ucla.edu]

Application Notes and Protocols for Coupling Fmoc-Phe(bis-Boc-4-guanidino)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(bis-Boc-4-guanidino)-OH is a valuable amino acid derivative for the incorporation of a protected guanidinophenylalanine residue into peptides during solid-phase peptide synthesis (SPPS). The bulky bis-Boc protecting group on the guanidino moiety presents significant steric hindrance, which can lead to incomplete or slow coupling reactions. This application note provides a detailed protocol and best practices to achieve high coupling efficiency and purity when using this sterically demanding building block.

The guanidino group is of significant interest in drug design and peptide chemistry as it can participate in key biological interactions.[1] Proper protection of this functional group is crucial to prevent side reactions during peptide synthesis. The bis-Boc protection scheme offers robust protection that is typically removed during the final cleavage from the resin under strong acidic conditions.

Challenges in Coupling

The primary challenge in utilizing this compound is overcoming the steric hindrance posed by the bulky side chain. Standard coupling conditions may result in low coupling yields, leading to deletion sequences and difficult purification of the target peptide. To mitigate this, the use of more potent coupling reagents and optimized reaction conditions is essential. A structurally similar amino acid, Nα-Fmoc-Nω,Nω-(Boc)2-l-Arg, has been reported to couple inefficiently, necessitating the development of specialized protocols.

Experimental Protocols

Materials and Reagents

-

This compound

-

High-quality solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: HATU, HBTU, or PyBOP

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Kaiser test kit

Protocol 1: Standard Coupling with HATU

This protocol is recommended as the primary approach due to the high reactivity of HATU, which is particularly effective for sterically hindered couplings.[2]

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to use.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling.[3]

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next cycle.

Protocol 2: Double Coupling for Difficult Sequences

If the Kaiser test remains positive after the initial coupling, a double coupling is recommended.

-

Following the initial 2-4 hour coupling, drain the reaction vessel.

-

Wash the resin with DMF (3 times).

-

Repeat the amino acid activation and coupling steps with a fresh solution of activated this compound.

-

Agitate for an additional 1-2 hours.

-

Perform a final Kaiser test and wash as described above.

Protocol 3: Final Cleavage and Deprotection

The bis-Boc protecting groups are removed simultaneously with cleavage from the resin using a strong acid cocktail.

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Data Presentation

The following table summarizes recommended coupling conditions and provides an illustrative comparison of expected coupling efficiencies for different reagents based on their known performance with sterically hindered amino acids. Actual efficiencies may vary depending on the specific peptide sequence and reaction conditions.

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (hours) | Expected Purity (Illustrative) | Notes |

| HATU | 3 : 2.9 : 6 | 2 - 4 | > 90% | Highly recommended for this amino acid.[2][4] |

| HBTU | 3 : 2.9 : 6 | 2 - 4 | 85 - 90% | A reliable alternative to HATU.[4] |

| PyBOP | 3 : 3 : 6 | 2 - 4 | 85 - 90% | Another effective phosphonium-based reagent.[5] |

| DIC/HOBt | 3 : 3 : 3 | 4 - 12 | < 80% | Lower efficiency expected due to steric hindrance.[6] |

Mandatory Visualization

Caption: Workflow for the solid-phase synthesis of peptides containing this compound.

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Application Notes and Protocols for the Activation of Fmoc-Phe(bis-Boc-4-guanidino)-OH with HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(bis-Boc-4-guanidino)-OH is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of a protected arginine analog.[1][2] The bulky bis-Boc protected guanidino side chain presents a steric challenge, necessitating robust activation and coupling conditions to ensure high efficiency and minimize side reactions.[3][4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent renowned for its rapid kinetics and ability to facilitate challenging couplings, including those involving sterically hindered amino acids.[1][4][5] These application notes provide detailed protocols and best practices for the efficient activation and coupling of this compound using HATU.

Mechanism of Activation

The activation of this compound with HATU proceeds through a well-established mechanism. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the solid support, resulting in the formation of a stable amide bond.[5]

Data Presentation

The following tables summarize the recommended reaction conditions and expected performance for the coupling of this compound using HATU in solid-phase peptide synthesis.

Table 1: Recommended Reagent Equivalents for HATU-mediated Coupling

| Reagent | Equivalents (relative to resin loading) |

| This compound | 2.0 - 5.0 |

| HATU | 1.9 - 4.5 |

| DIPEA (or Collidine) | 4.0 - 10.0 |

Table 2: Typical Performance Characteristics for HATU Coupling of Sterically Hindered Amino Acids

| Parameter | Typical Value | Notes |

| Coupling Time | 30 - 120 min | Reaction completion should be monitored using a qualitative test such as the Kaiser test. For particularly difficult couplings, a double coupling may be necessary.[3][5] |

| Coupling Efficiency | >99% | HATU is known for its high coupling efficiency, even with sterically demanding residues.[4][5] |

| Racemization | Very Low | The use of HATU, which forms an OAt-active ester, is known to suppress racemization.[5][6] |

Experimental Protocols

This section provides a detailed protocol for the activation and coupling of this compound to a resin-bound peptide using HATU.

Materials

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU[5]

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF for Fmoc deprotection[7]

Protocol 1: Standard Coupling

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[7]

-

Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Activation: Add DIPEA (6 equivalents) to the amino acid solution and agitate for 1-2 minutes for pre-activation.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 60-120 minutes at room temperature.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (beads remain yellow) indicates that the coupling is complete.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Double Coupling for Difficult Sequences

For sequences where the N-terminal amine is particularly hindered or if the standard coupling is incomplete (positive Kaiser test), a double coupling strategy is recommended.[3]

-

Perform the first coupling reaction as described in Protocol 1 (steps 3-6).

-

After the first coupling, wash the resin with DMF (3 times).

-

Repeat the coupling step with a fresh solution of activated this compound (prepared as in steps 3 and 4 of Protocol 1).

-

Agitate the reaction mixture for an additional 60-120 minutes.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next step in the synthesis.

Potential Side Reactions and Mitigation

A primary concern when using uronium/aminium-based coupling reagents like HATU is the potential for guanidinylation of the N-terminal amine of the peptide chain.[1][8] This occurs when the free amine attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide. To minimize this side reaction, it is crucial to pre-activate the amino acid with HATU for a short period before adding it to the resin.[7] Using the recommended stoichiometry and avoiding prolonged exposure of the deprotected resin to the coupling reagents can also help mitigate this issue.

Visualizations

Signaling Pathway of HATU Activation and Coupling

Caption: Mechanism of HATU-mediated amino acid activation and coupling.

Experimental Workflow for a Single Coupling Cycle

Caption: Workflow for a single coupling cycle in Fmoc-SPPS using HATU.

References

Deprotection of Bis-Boc Group from Guanidino-Phenylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the bis-Boc (di-tert-butoxycarbonyl) protecting group from the guanidino moiety of phenylalanine. This procedure is a critical step in peptide synthesis and the development of peptidomimetics and other therapeutic agents where a free guanidinium group is required for biological activity.

Introduction

The guanidinium group of arginine and its synthetic analogs, such as guanidino-phenylalanine, plays a crucial role in molecular recognition and biological function due to its ability to form strong hydrogen bonds and electrostatic interactions. In chemical synthesis, this functional group is often protected with two Boc groups to prevent unwanted side reactions. The subsequent removal of these Boc groups is a key step that must be performed efficiently and without compromising the integrity of the rest of the molecule. This document outlines the most common and effective methods for the deprotection of bis-Boc-guanidino-phenylalanine, including protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane.

Reaction Mechanism and Considerations

The deprotection of the bis-Boc group from the guanidino moiety proceeds via an acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid then readily decarboxylates to yield the free guanidinium group.

Key Considerations:

-

Acid Strength and Concentration: Strong acids like TFA and HCl are required to efficiently cleave the Boc groups. The concentration of the acid and the reaction time are critical parameters that need to be optimized to ensure complete deprotection while minimizing side reactions.

-

Scavengers: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to side reactions, particularly alkylation of electron-rich aromatic residues like the phenyl ring of phenylalanine, or other sensitive residues such as tryptophan and tyrosine if present in the molecule.[1][2] The use of scavengers, such as triisopropylsilane (TIS) or water, is highly recommended to quench the tert-butyl cations and prevent these unwanted modifications.[1][2]

-

Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, while dioxane is typically used with HCl. The choice of solvent can influence the reaction rate and solubility of the starting material and product.

-

Work-up: The final product is typically obtained as a salt (e.g., TFA or HCl salt), which may require neutralization or purification depending on the subsequent application.

Experimental Protocols

Two primary methods for the deprotection of bis-Boc-guanidino-phenylalanine are presented below. The choice of method may depend on the specific substrate, the presence of other acid-labile protecting groups, and the desired final salt form.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common method for Boc deprotection due to its high efficiency and reliability.

Materials:

-

Bis-Boc-guanidino-phenylalanine derivative

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) or water (scavengers)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the bis-Boc-guanidino-phenylalanine derivative in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare the deprotection cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS. For substrates without other sensitive groups, a solution of 50% TFA in DCM can also be effective.[3]

-

Slowly add the deprotection cocktail to the stirred solution of the protected amino acid. A typical ratio is 10 mL of cocktail per gram of substrate.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the deprotected product as the TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane Mediated Deprotection

This method offers an alternative to TFA and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for subsequent steps.

Materials:

-

Bis-Boc-guanidino-phenylalanine derivative

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or 1,4-dioxane

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the bis-Boc-guanidino-phenylalanine derivative in a minimal amount of DCM or dioxane in a round-bottom flask.

-